molecular formula C9H20N2O B14515516 Propanamide, N-(2-(diethylamino)ethyl)- CAS No. 63224-20-4

Propanamide, N-(2-(diethylamino)ethyl)-

Cat. No.: B14515516
CAS No.: 63224-20-4
M. Wt: 172.27 g/mol
InChI Key: ZJJAQVISALRGCN-UHFFFAOYSA-N
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Description

Propanamide, N-(2-(diethylamino)ethyl)- (CAS 63224-20-4) is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This amide derivative features a propionamide backbone linked to a N-(2-(diethylamino)ethyl) group, a structural motif of significant interest in medicinal chemistry . Compounds with this diethylaminoethyl side chain are investigated as key intermediates in the synthesis of more complex molecules, such as aza-acridine derivatives studied for their anticancer properties . The diethylamino group is a common feature in molecules designed to interact with biological systems, as it can influence the compound's electronic properties and its ability to bind to specific targets . For instance, research into melanin-targeting radiotracers has established that structures containing a protonated basic amine, like a diethylamino group, can exhibit strong affinity to melanin through electrostatic and hydrophobic interactions . This suggests potential research applications for this compound as a synthetic building block in developing diagnostic probes for malignancies such as melanoma . Physicochemical properties include a density of 0.905 g/cm³ and a boiling point of 296.6°C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications involving humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63224-20-4

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]propanamide

InChI

InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12)

InChI Key

ZJJAQVISALRGCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCN(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Propanamide, N 2 Diethylamino Ethyl and Analogues

Established Organic Synthesis Routes for the Propanamide Core Structure

The fundamental structure of Propanamide, N-(2-(diethylamino)ethyl)- is an amide, and its synthesis typically follows well-established principles of amide bond formation. The most common and established route involves the direct condensation of a carboxylic acid with an amine. In the case of the title compound, this would be the reaction between propanoic acid and N,N-diethylethylenediamine.

This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid, enhancing its reactivity towards the amine. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. For instance, propanoyl chloride can be reacted with N,N-diethylethylenediamine in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of these established routes is depicted below:

Route A: Direct Condensation with Coupling Agents Propanoic acid + N,N-diethylethylenediamine --(Coupling Agent, e.g., EDC/NHS)--> Propanamide, N-(2-(diethylamino)ethyl)-

Route B: Acyl Chloride Method Propanoyl chloride + N,N-diethylethylenediamine --(Base)--> Propanamide, N-(2-(diethylamino)ethyl)-

These methods, while reliable, often require stoichiometric amounts of activating agents and can generate significant waste, prompting the development of more efficient and environmentally benign strategies.

Development of Novel and Efficient Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods for the preparation of Propanamide, N-(2-(diethylamino)ethyl)- and its analogues. These strategies focus on optimizing reaction conditions, achieving stereoselectivity, and utilizing modern techniques like microwave-assisted synthesis.

Optimization of Reaction Conditions and Precursor Utilization

The direct amidation of carboxylic acids and amines is an atom-economical approach, and significant research has been dedicated to optimizing this process. chemistryforsustainability.org The use of catalysts is a key strategy to drive the reaction towards completion under milder conditions. Lewis acids such as titanium(IV) chloride (TiCl4) and boronic acid derivatives have been shown to be effective catalysts for direct amide formation. nih.govnih.gov These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing yield and minimizing side reactions. For instance, the TiCl4-mediated synthesis of amides has been successfully performed in pyridine (B92270) at 85 °C, providing good to excellent yields for a wide range of substrates. nih.gov Boron-mediated amidations, while often requiring the removal of water, have also been developed to proceed efficiently. nih.govacs.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant step towards greener synthesis. researchgate.netmdpi.comnih.gov By eliminating the solvent, these methods reduce waste and can lead to faster reaction times and higher yields. The direct reaction of carboxylic acids and amines under these conditions minimizes the need for protecting groups and activation steps, thereby improving precursor utilization.

Stereoselective Synthesis Approaches

The synthesis of chiral amides is of great importance in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. rsc.orgchemrxiv.orgnih.gov While Propanamide, N-(2-(diethylamino)ethyl)- itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues.

Several strategies have been developed for the enantioselective synthesis of chiral amides. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

More advanced methods focus on catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, phosphoric acid-catalyzed asymmetric Wolff rearrangement of α-diazoketones in the presence of amines can produce chiral amides with high enantioselectivity. chemrxiv.org Another approach is the co-catalyzed carbene N-H insertion reaction, which allows for the enantioselective N-alkylation of primary amides. nih.gov Copper-catalyzed reductive relay hydroaminocarbonylation has also been employed for the synthesis of γ-chiral amides. nih.gov

These methods, while not directly applied to the synthesis of the parent compound, provide a powerful toolkit for accessing a wide range of stereochemically defined analogues of Propanamide, N-(2-(diethylamino)ethyl)- for various research applications.

Microwave-Assisted Synthesis in Derivative Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.govindianchemicalsociety.comresearchgate.netnih.govnih.govnih.gov This technology has been successfully applied to the synthesis of a wide variety of amide derivatives, including those of the propanamide scaffold.

The principle behind microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction.

In the context of producing derivatives of Propanamide, N-(2-(diethylamino)ethyl)-, microwave irradiation can be used to efficiently drive the condensation reaction between various substituted propanoic acids and N,N-diethylethylenediamine or its analogues. indianchemicalsociety.com Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective, as it minimizes waste and energy consumption. researchgate.netresearchgate.net Studies have shown that a wide range of N-substituted amides can be synthesized in high yields under microwave irradiation, often without the need for a catalyst. nih.gov

Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to DaysMinutes indianchemicalsociety.com
YieldModerate to HighOften Higher indianchemicalsociety.com
Energy ConsumptionHigherLower nih.gov
Solvent UseOften requires solventsCan be performed solvent-free researchgate.netresearchgate.net

Radiochemical Synthesis of Isotopically Labeled Propanamide Derivatives for Research Probes

Isotopically labeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The development of radiolabeled derivatives of Propanamide, N-(2-(diethylamino)ethyl)- allows for the non-invasive study of their biodistribution, pharmacokinetics, and target engagement.

Strategies for 18F, 123I, and 131I Labeling

The choice of radionuclide depends on the imaging modality and the desired properties of the radiotracer. Fluorine-18 (18F) is a positron emitter with a half-life of 109.8 minutes, making it ideal for PET imaging. nih.govnih.gov Iodine-123 (123I) is a gamma emitter with a half-life of 13.2 hours, suitable for SPECT imaging, while Iodine-131 (131I) is a beta and gamma emitter with a half-life of 8.02 days, used for both SPECT imaging and targeted radionuclide therapy. nih.gov

18F-Labeling Strategies: The introduction of 18F into a molecule is typically achieved through nucleophilic substitution reactions using [18F]fluoride. nih.gov For propanamide derivatives, this can be accomplished by synthesizing a precursor molecule containing a suitable leaving group, such as a tosylate, mesylate, or a nitro group, which can be displaced by [18F]fluoride. nih.gov The reaction is usually carried out in an aprotic solvent in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex.

Recent advances have focused on developing milder and more rapid 18F-labeling methods, particularly for sensitive biomolecules. nih.gov These include the use of "fluorophilic" elements like silicon, boron, and aluminum to facilitate 18F-labeling under aqueous conditions.

123I and 131I-Labeling Strategies: Radioiodination is a well-established technique for labeling molecules for SPECT and therapeutic applications. nih.gov For aromatic propanamide analogues, electrophilic substitution reactions are commonly employed, where an electron-rich aromatic ring is reacted with an oxidized form of radioiodide. Oxidizing agents such as chloramine-T or Iodogen are frequently used to generate the electrophilic iodine species.

Another powerful method is the radioiododestannylation reaction, where a trialkyltin precursor is reacted with radioiodide in the presence of an oxidizing agent. researchgate.net This method offers high radiochemical yields and allows for the regiospecific introduction of the radioiodine atom. Isotope exchange reactions, where a non-radioactive iodine atom in the molecule is exchanged with a radioisotope, can also be utilized. researchgate.net

Overview of Radiolabeling Strategies for Propanamide Derivatives
IsotopeImaging ModalityHalf-lifeCommon Labeling ReactionsReference
18FPET109.8 minNucleophilic substitution nih.govnih.gov
123ISPECT13.2 hElectrophilic substitution, Radioiododestannylation nih.govnih.govresearchgate.netumich.edu
131ISPECT/Therapy8.02 daysElectrophilic substitution, Isotope exchange nih.govresearchgate.net

Design of Precursors for Efficient Radiochemical Yield

The development of radiolabeled analogues of Propanamide, N-(2-(diethylamino)ethyl)-, such as the structurally related procainamide (B1213733), is crucial for applications in molecular imaging. The design of suitable precursors is a critical step that dictates the efficiency, purity, and specific activity of the final radiotracer. A key strategy involves synthesizing a precursor that can be readily labeled with a radionuclide under mild conditions to achieve a high radiochemical yield.

An illustrative example is the radiosynthesis of a technetium-99m ([99mTc]) labeled procainamide analogue. bcrcp.ac.in In this process, procainamide itself acts as the direct precursor for labeling. The radionuclide is introduced via a [99mTc]-technetium tricarbonyl core (fac-[99mTc3(H2O)3]+), which serves as a versatile labeling agent. bcrcp.ac.in The synthesis of this tricarbonyl precursor is the initial step, prepared by reducing [99mTc]-pertechnetate in the presence of a carbon monoxide source, typically sodium boranocarbonate. bcrcp.ac.in

The subsequent labeling reaction involves the incubation of the procainamide precursor with the freshly prepared [99mTc]-technetium tricarbonyl core. The efficiency of this reaction is highly dependent on several parameters, which must be optimized to maximize the radiochemical yield. bcrcp.ac.in Key factors include the concentration of the precursor, the pH of the reaction medium, the reaction temperature, and the incubation time. Through systematic optimization, a high radiochemical yield and purity of over 98% for the final [99mTc]-technetium tricarbonyl procainamide complex can be achieved. bcrcp.ac.in This high yield underscores the effectiveness of the precursor design and the optimization of the labeling conditions. bcrcp.ac.in

Table 1: Optimized Conditions for Radiolabeling of Procainamide with [99mTc]-Technetium Tricarbonyl bcrcp.ac.in
ParameterOptimal ConditionOutcome
PrecursorProcainamideRadiochemical Yield & Purity >98%
Radionuclide Core[99mTc]-Technetium Tricarbonyl
Substrate Concentration200 µg
Reaction Temperature100°C
pH9
Incubation Time30 minutes

Biocatalytic Transformations in Propanamide Derivatization

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for creating amide bonds, a key structural feature of Propanamide, N-(2-(diethylamino)ethyl)- and its analogues. rsc.org The pharmaceutical industry has identified amide bond formation as a top priority for the development of greener methodologies, with biocatalysis being a highly promising field to meet this need. rsc.org Enzymes offer significant advantages, including high chemo- and stereoselectivity, operation under mild aqueous conditions, and the potential to circumvent complex protection/deprotection steps, leading to more cost-effective and environmentally friendly processes. rsc.org Nature provides a diverse array of enzymatic strategies for forming amide bonds, which can be harnessed for the synthesis and derivatization of complex molecules. rsc.orgresearchgate.net

Microbial Biotransformation for Novel Derivatives

The use of whole-cell microbial systems offers a valuable route for the synthesis and modification of amides. nih.govresearchgate.net Microorganisms possess a vast repertoire of enzymes that can perform complex chemical transformations. Specifically, biotransformation processes mediated by nitrile-amide converting enzymes found in various microbes have gained considerable attention. nih.gov These enzymatic pathways provide an effective alternative to conventional chemical methods, which often require harsh reaction conditions. nih.govresearchgate.net

Microorganisms harboring enzymes such as nitrile hydratase and amidase can be employed to produce a wide range of high-value amide compounds. nih.gov The nitrile hydratase can convert a nitrile precursor to its corresponding amide, which can then be a substrate for further derivatization or used as the final product. This approach allows for the synthesis of aliphatic, aromatic, and heterocyclic amides. nih.gov The screening and identification of novel microorganisms with unique nitrile-amide converting activities is an ongoing area of research that promises to expand the scope of accessible amide derivatives. nih.govresearchgate.net

Enzymatic Approaches in Synthesis

The use of isolated enzymes provides a more controlled approach to the synthesis of Propanamide, N-(2-(diethylamino)ethyl)- and its analogues. A variety of enzyme classes have been successfully employed for amide bond formation. nih.govsemanticscholar.org

One prominent example is the use of acyltransferases. A chemo-enzymatic synthesis of procainamide has been developed utilizing a versatile acyltransferase from Mycobacterium smegmatis (MsAcT). researchgate.net This enzyme can be immobilized on a solid support and used in a continuous flow bioreactor to efficiently prepare amide intermediates on a gram scale. researchgate.net

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are another widely used class of enzymes for amidation reactions. rsc.org These enzymes typically operate through an acyl-enzyme intermediate. The reaction involves the initial formation of a tetrahedral intermediate between the acyl donor (e.g., an ester) and the enzyme's active site serine, followed by the release of an alcohol to form the acyl-enzyme intermediate. This activated intermediate is then attacked by an amine nucleophile to generate the final amide product. researchgate.netnih.gov

ATP-dependent amide bond-forming enzymes, such as those belonging to the ATP-grasp family, represent another powerful strategy, particularly for reactions conducted in aqueous media. rsc.org These enzymes, like the amide bond synthetase McbA, activate a carboxylic acid substrate via an adenylate or acyl-phosphate intermediate using energy from ATP hydrolysis. rsc.orgresearchgate.net This highly reactive intermediate then readily condenses with an amine to form the amide bond. This mechanism overcomes the thermodynamic barriers of direct condensation in water. rsc.orgresearchgate.net

Table 2: Overview of Enzymatic Approaches for Amide Synthesis
Enzyme ClassExample EnzymeMechanismKey FeaturesReference
AcyltransferasesMsAcTAcyl transfer from donorEffective in continuous flow systems; versatile for various amines and acyl donors. researchgate.net
LipasesCAL-BAcyl-enzyme intermediateWidely used; often requires non-aqueous or low-water systems to favor synthesis over hydrolysis. rsc.org
ATP-Dependent Ligases (ATP-Grasp)McbAAcyl-adenylate or acyl-phosphate intermediateOperates in aqueous media; overcomes thermodynamic barriers by using ATP for carboxylic acid activation. rsc.orgresearchgate.net
Nitrile Hydratases-Hydration of nitrilesConverts nitrile precursors directly to amides under mild conditions. nih.gov

Structural Elucidation and Advanced Analytical Characterization of the Chemical Compound

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of Propanamide, N-(2-(diethylamino)ethyl)-. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Propanamide, N-(2-(diethylamino)ethyl)-, both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The ethyl group of the propanamide moiety would present as a triplet (for the -CH₃ group) and a quartet (for the -CH₂-C=O group) due to spin-spin coupling. youtube.comdocbrown.info The protons of the N-(2-(diethylamino)ethyl) side chain would appear as a series of multiplets. The amide N-H proton typically appears as a broad singlet. pearson.com

The expected signals in the ¹H NMR spectrum are detailed in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
CH₃-CH₂-C=O~1.1Triplet (t)3H
CH₃-CH₂-C=O~2.2Quartet (q)2H
-NH-CH₂ -CH₂-N-~3.3Quartet (q) or Multiplet (m)2H
-NH-CH₂-CH₂ -N-~2.6Triplet (t)2H
-N-(CH₂ -CH₃)₂~2.5Quartet (q)4H
-N-(CH₂-CH₃ )₂~1.0Triplet (t)6H
-C(=O)-NH -CH₂-~6.5 - 8.0Broad Singlet (br s)1H

Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments, including the carbonyl carbon of the amide group, which is expected to appear significantly downfield.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For Propanamide, N-(2-(diethylamino)ethyl)- (Molecular Formula: C₉H₂₀N₂O), the molecular weight is 172.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 172.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the tertiary amine, leading to the formation of a stable iminium ion. The most prominent peak in the spectrum is often the diethyliminium ion at m/z 86, resulting from cleavage of the C-C bond between the two nitrogen atoms.

Cleavage of the amide bond.

Loss of ethyl radicals from the diethylamino group.

A related compound, N-[2-(diethylamino)ethyl]-2-methylpropanamide, shows a predicted [M+H]⁺ adduct at m/z 187.18050. uni.lu The fragmentation of Propanamide, N-(2-(diethylamino)ethyl)- would follow similar logic.

m/z Value Predicted Fragment Ion Structure Fragmentation Pathway
172[CH₃CH₂CONHCH₂CH₂N(CH₂CH₃)₂]⁺Molecular Ion
157[CH₃CH₂CONHCH₂CH₂N(CH₂CH₃)CH₂]⁺Loss of ·CH₃
143[CH₃CH₂CONHCH₂CH₂N(CH₂CH₃)]⁺Loss of ·C₂H₅
86[CH₂=N(CH₂CH₃)₂]⁺Alpha-cleavage
72[HN(CH₂CH₃)₂]⁺Cleavage and rearrangement
57[CH₃CH₂CO]⁺Acylium ion

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. etprotein.com

For Propanamide, N-(2-(diethylamino)ethyl)-, the IR spectrum would show characteristic absorption bands confirming the presence of the secondary amide and alkyl groups. Unlike a primary amide which shows two N-H stretching bands, a secondary amide exhibits a single N-H stretching vibration. quimicaorganica.org

Key expected absorption bands are listed below:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amide~3300Medium-Strong
C-H StretchAlkyl (CH₂, CH₃)2850-2970Strong
C=O Stretch (Amide I)Secondary Amide~1640-1680Strong
N-H Bend (Amide II)Secondary Amide~1550Medium-Strong
C-N StretchAmine/Amide1150-1250Medium

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating Propanamide, N-(2-(diethylamino)ethyl)- from impurities, starting materials, or byproducts, thereby assessing its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. vcu.edu In this setup, the compound is separated based on its polarity using a non-polar stationary phase and a polar mobile phase. sielc.com

The basic nature of the diethylamino group means that peak shape can be improved by using a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, which protonates the amine and reduces interaction with residual silanols on the stationary phase. vcu.edusielc.com Detection is typically achieved using a UV detector, as the amide bond exhibits absorbance at low wavelengths (around 210-220 nm).

A typical set of HPLC parameters is outlined below.

Parameter Condition
Column C18 (e.g., Waters Atlantis T3, 150 x 4.6mm, 3µm) vcu.edu
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) vcu.edu
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) vcu.edu
Elution Mode Gradient
Flow Rate 1.0 mL/min vcu.edu
Column Temperature 30-40 °C
Detection Wavelength 215 nm
Injection Volume 10 µL vcu.edu

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for qualitative monitoring of reaction progress and for preliminary purity checks. ui.ac.id It operates on the same separation principles as column chromatography.

For Propanamide, N-(2-(diethylamino)ethyl)-, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (like methanol) to achieve an appropriate retention factor (Rf) value. The basicity of the compound may cause streaking on the silica plate; adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate this effect.

Visualization of the spot on the TLC plate can be accomplished under UV light (254 nm) or by staining with a suitable reagent, such as iodine vapor or a potassium permanganate (B83412) solution, which reacts with the amine or amide functional groups.

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) Dichloromethane:Methanol (e.g., 95:5 v/v) with 0.5% Triethylamine
Visualization UV light (254 nm) or Potassium Permanganate stain

Crystallographic Analysis for Solid-State Structure Determination

The solid-state structure of a chemical compound is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered atomic planes of a crystal, producing a unique diffraction pattern that can be mathematically reconstructed to yield a detailed model of the molecular and crystal structure. wikipedia.org

For the subject compound, crystallographic data has been reported for its hydrochloride salt, Procainamide (B1213733) Hydrochloride. The analysis was conducted using X-ray Powder Diffraction (XRPD), a technique particularly useful for characterizing the crystalline fingerprint of a substance.

Detailed research findings from an analytical profile of Procainamide Hydrochloride utilized a Philips automated x-ray diffraction spectrogoniometer. researchgate.net The instrument was equipped with a copper high-intensity X-ray tube (Cu anode, λ = 1.5418 Å) and operated at 70 kV and 35 mA. researchgate.net The resulting powder pattern provides characteristic data points corresponding to scattering angles (2θ), inter-planar spacings (d-spacings), and the relative intensities of the diffracted peaks. researchgate.net This data serves as a unique identifier for the crystalline form of the compound.

The crystallographic parameters derived from the X-ray powder diffraction pattern of Procainamide Hydrochloride are presented below. researchgate.net

Table 1: Crystallographic Data for Procainamide Hydrochloride from X-ray Powder Diffraction

Scattering Angle (2θ°) d-Spacing (Å) Relative Intensity (%)
7.8 11.33 12
10.4 8.50 18
12.0 7.37 10
14.1 6.28 10
15.6 5.68 20
16.3 5.43 20
17.6 5.04 22
19.3 4.60 45
20.9 4.25 100
23.0 3.86 30
24.1 3.69 50
24.8 3.59 25
25.4 3.50 20
26.1 3.41 25
27.2 3.28 15
28.5 3.13 12
29.3 3.05 10

Mechanistic Investigations of Biological Interactions and Molecular Targets of Propanamide, N 2 Diethylamino Ethyl

Investigation of Receptor Binding and Modulation

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. The potential for Propanamide, N-(2-(diethylamino)ethyl)- to bind to and modulate various receptors can be hypothesized by studying compounds with similar structural features.

Direct molecular targets for Propanamide, N-(2-(diethylamino)ethyl)- are not extensively documented. However, the N-(2-(diethylamino)ethyl)amide portion of the molecule is present in the well-studied pharmaceutical agent Procainamide (B1213733). Procainamide is a class 1A antiarrhythmic agent whose primary molecular targets are ion channels in cardiac tissue. nih.govdrugbank.com It binds to and blocks fast sodium channels and certain potassium channels, thereby altering the cardiac action potential. nih.govwikipedia.orgnih.gov This suggests that the N-(2-(diethylamino)ethyl)propanamide structure could potentially interact with similar ion channel targets.

G-protein coupled receptors (GPCRs) represent a vast and diverse superfamily of receptors responsible for transducing a wide array of extracellular signals into intracellular responses. youtube.com This family includes critical drug targets such as opioid, adrenergic, and serotonin (B10506) receptors. wikipedia.orgnih.gov GPCRs share a common seven-transmembrane-spanning protein structure and mediate responses through the activation of intracellular G proteins. nih.govnih.gov

While direct studies on Propanamide, N-(2-(diethylamino)ethyl)- are scarce, more complex molecules containing a propanamide core have been shown to act as ligands for GPCRs. For instance, certain complex propanamide derivatives have been developed as selective antagonists for the 5-HT5A serotonin receptor, a type of GPCR. wikipedia.org Opioid receptors, which are also GPCRs, are known to bind with ligands containing a propanamide structure, such as fentanyl and its analogs. researchgate.netnih.gov Opioid receptors typically couple to inhibitory G proteins (Gi/o), which modulate downstream cellular signaling pathways. nih.gov

Ion channels are critical for regulating cellular excitability and signaling. The modulation of these channels is a key mechanism for many therapeutic agents.

Based on the activity of the structurally analogous compound Procainamide, a primary mechanism of action for Propanamide, N-(2-(diethylamino)ethyl)- could involve the modulation of voltage-gated ion channels. Procainamide is a known blocker of both sodium and potassium channels. wikipedia.orgnih.gov It inhibits the rapid influx of sodium ions during the depolarization phase of the cardiac action potential and also blocks the IKr rectifier potassium current, which contributes to repolarization. wikipedia.orgnih.govpatsnap.com This dual action prolongs the action potential duration and slows electrical conduction. nih.govpatsnap.com

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious heat, acidic conditions, and pungent chemicals like capsaicin. nih.govmdpi.comnih.gov It is considered a key integrator of pain stimuli. While a wide range of endogenous and exogenous compounds can activate or modulate TRPV1, there is no direct evidence in the available literature linking Propanamide, N-(2-(diethylamino)ethyl)- to TRPV1 activity. nih.gov Similarly, no specific interactions with N-methyl-D-aspartate (NMDA) receptors have been documented for this compound.

Table 1: Potential Ion Channel Interactions (by Analogy with Procainamide)

Target ChannelInferred Mechanism of ActionPotential Electrophysiological Effect
Voltage-gated Na+ channels Blocks open channels, inhibiting Na+ influx. wikipedia.orgpatsnap.comDecreased rate of depolarization, slowed conduction velocity. nih.gov
IKr K+ channels Blocks rectifier K+ current, delaying repolarization. wikipedia.orgpatsnap.comProlonged action potential duration and refractory period. patsnap.comglobalrx.com

The propanamide structural motif is a key component of several potent synthetic opioids, most notably the fentanyl family of compounds. researchgate.net In these molecules, the propanamide chain plays a crucial role in binding to the µ-opioid receptor, forming specific hydrogen bonds and hydrophobic contacts within the receptor's binding pocket. researchgate.net This suggests that simpler propanamide structures could potentially interact with opioid receptors.

The kappa opioid receptor (KOR) is another major subtype of opioid receptors, which are GPCRs. nih.gov The KOR system is involved in modulating pain, mood, and addiction-related behaviors. mdpi.com Activation of KOR by agonists can produce analgesia. chemrxiv.org While numerous ligands have been developed to target the KOR, specific binding studies for Propanamide, N-(2-(diethylamino)ethyl)- are not available. mdpi.comchemrxiv.org

Table 2: Propanamide Moiety Interaction with Opioid Receptors (based on Fentanyl Analogs)

Receptor SubtypeInteracting MoietyType of Interaction with Receptor Residues
µ-opioid receptor Propanamide chainHydrogen bonds, Hydrophobic contacts. researchgate.net

Enzyme Inhibition and Activation Mechanisms

The ability of a compound to inhibit or activate enzymes is another fundamental mechanism of biological activity.

Cyclooxygenase (COX) enzymes, including the isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. jpp.krakow.pl These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is typically considered a "housekeeping" enzyme involved in physiological processes, while COX-2 is often upregulated during inflammation. jpp.krakow.pl

There is no direct evidence to suggest that Propanamide, N-(2-(diethylamino)ethyl)- interacts with COX enzymes. However, medicinal chemistry research has explored the use of the propanamide structure as a scaffold for developing novel COX inhibitors. For example, conjugates of the NSAID naproxen (B1676952) (which itself contains a propanoic acid group) with sulfonamides have been synthesized and evaluated as potential dual-action inhibitors of urease and COX-2. nih.gov These findings indicate that the propanamide backbone can be incorporated into molecules designed to fit the active site of COX enzymes, but does not confirm activity for the specific compound . nih.gov

Keap1-Nrf2 Pathway Modulation

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal physiological conditions, Keap1 acts as an adaptor protein for an E3 ubiquitin ligase complex, which targets the Nrf2 transcription factor for continuous ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org This mechanism maintains low basal levels of Nrf2 in the cytoplasm. mdpi.com

When cells are exposed to oxidative stress or electrophilic compounds, specific reactive cysteine residues within Keap1 are modified. nih.govmdpi.com This modification leads to a conformational change in the Keap1 protein, inhibiting its ability to target Nrf2 for degradation. frontiersin.org As a result, newly synthesized Nrf2 is stabilized, accumulates in the cell, and translocates to the nucleus. nih.gov Inside the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. researchgate.net This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant proteins and phase II detoxification enzymes like NQO1 and HO-1. nih.govfrontiersin.org

While various natural and synthetic compounds are known to activate the Keap1-Nrf2 pathway, specific research detailing the direct modulation of this pathway by Propanamide, N-(2-(diethylamino)ethyl)- is not prominently available in current literature. However, the broader class of propanamide derivatives has been investigated for various biological activities, and the potential for interaction with signaling pathways like Keap1-Nrf2 remains an area for future investigation. mdpi.com

Telomerase Inhibition (for related pyrrolidinyl propanamide)

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length and integrity of telomeres, the repetitive DNA sequences at the ends of chromosomes. nih.govnih.gov This enzyme is minimally active in most somatic cells but is reactivated in the vast majority of cancer cells, enabling them to bypass normal cellular senescence and achieve replicative immortality. nih.govmdpi.com This selective activation in tumor cells makes telomerase a compelling target for anticancer therapies. nih.govmdpi.com

One advanced strategy for telomerase inhibition involves the use of small molecules that bind to and stabilize G-quadruplex (G4) structures formed by the G-rich telomeric DNA. nih.gov The stabilization of these four-stranded structures prevents telomerase from accessing the 3' single-stranded DNA overhang, thereby inhibiting its function. biorxiv.org

Research into ethidium (B1194527) derivatives has identified compounds with propanamide moieties that act as potent telomerase inhibitors through this mechanism. nih.gov Specifically, a compound featuring a 3,8-bis(pyrrolidin-1-yl)propanamido substituent has been shown to be a telomerase inhibitor that exhibits high selectivity for G-quadruplex DNA. nih.gov The investigation of such related structures provides a strong rationale for exploring the potential of other propanamide derivatives as telomerase inhibitors.

Table 1: Research Findings on a Related Pyrrolidinyl Propanamide Derivative

Compound ClassSpecific SubstituentProposed Mechanism of ActionKey FindingReference
Ethidium Derivative3,8-bis(pyrrolidin-1-yl)propanamidoTelomerase Inhibition via G-quadruplex DNA StabilizationExhibits high selectivity for G-quadruplex DNA over duplex DNA. nih.gov

Interactions with Nucleic Acids (e.g., G-quadruplex DNA) and Other Biomolecules

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s), which are held together by square planar arrangements of guanines connected by Hoogsteen hydrogen bonds. nih.govmdpi.com These non-canonical DNA structures are found in biologically significant regions of the genome, such as telomeres and oncogene promoter regions, making them attractive targets for therapeutic intervention. mdpi.com Small molecules that selectively bind and stabilize G4 structures can disrupt crucial cellular processes like DNA replication and transcription, and inhibit enzymes like telomerase. nih.govbiorxiv.org

Spectroscopic studies have demonstrated that certain propanamide derivatives can interact effectively and selectively with G-quadruplex DNA. nih.gov For instance, an ethidium derivative bearing a 3,8-bis(pyrrolidin-1-yl)propanamido substituent was evaluated for its binding interactions with G4 DNA using methods such as fluorimetric titration, circular dichroism, and NMR spectroscopy. nih.gov The results indicated that this compound has a high selectivity for G-quadruplex DNA compared to standard double-stranded (duplex) DNA. nih.gov This selective interaction is a key attribute for ligands designed to target telomeres or promoter regions rich in G4-forming sequences, thereby minimizing off-target effects on duplex DNA. biorxiv.org The ability of such compounds to displace other known G4 binders further suggests a strong and specific interaction with the G-quadruplex structure. nih.gov

Modulation of Cellular Processes

The interaction of propanamide derivatives with molecular targets like telomerase and G-quadruplex DNA leads to the modulation of fundamental cellular processes. By inhibiting telomerase, these compounds can induce telomere shortening, which ultimately triggers cellular senescence or apoptosis (programmed cell death) in cancer cells that rely on this enzyme for survival. nih.govmdpi.com This represents a direct modulation of cellular proliferation and aging.

The stabilization of G-quadruplex structures in promoter regions of oncogenes can downregulate their transcription, thereby modulating gene expression and impacting cell growth and survival pathways. Furthermore, the interaction of small molecules with DNA secondary structures can more broadly disrupt the activity of various enzymes that process nucleic acids, affecting processes like DNA replication and repair. biorxiv.org

While direct studies on Propanamide, N-(2-(diethylamino)ethyl)- are limited, research on related compounds highlights the diverse potential for modulating cellular functions. For example, various N-aryl-propanamide derivatives have been identified as potential leishmanicidal agents, indicating an ability to modulate cellular processes within parasites. mdpi.com Similarly, a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, has demonstrated antibacterial activity, showing it can disrupt essential cellular processes in bacteria. mdpi.com These findings underscore the capacity of the broader class of molecules containing the N-(2-(diethylamino)ethyl)propanamide scaffold to influence a range of biological systems by modulating key cellular activities.

Table 2: Biological Activities of Related Propanamide and Diethylaminoethyl Amide Compounds

Compound Class / Specific CompoundBiological ActivityModulated Cellular ProcessReference
Ethidium derivative with 3,8-bis(pyrrolidin-1-yl)propanamido substituentTelomerase InhibitionInhibition of telomere elongation, induction of senescence/apoptosis nih.gov
N-aryl-propanamidesLeishmanicidalDisruption of vital cellular functions in Leishmania parasites mdpi.com
4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide)AntibacterialInhibition of bacterial growth/survival mdpi.com

Structure Activity Relationship Sar and Molecular Design of Propanamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(2-(diethylamino)ethyl)propanamide derivatives can be significantly altered by modifying various substituents on the core structure. Structure-Activity Relationship (SAR) studies systematically investigate these modifications to map out their effects on potency and selectivity.

Research into related amide structures demonstrates that the nature and position of substituents on an aromatic ring attached to the amide scaffold are critical. For instance, in studies of azonafide (B1242303) analogs, which feature a related N-[2'-(dimethylamino)ethyl] side chain, cytotoxicity was found to be correlated with the lipophilicity (pi) and the size, measured by molar refractivity (MR), of substituents. nih.gov Lipophilicity often enhances the ability of a compound to cross cell membranes, which can increase its access to intracellular targets. nih.gov However, excessively large substituents can decrease activity, possibly by causing steric hindrance at the target binding site. nih.gov

Similarly, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives, shifting an ethoxy group on the phenyl ring from the para- (4-) to the ortho- (2-) position resulted in a significant improvement in the inhibition of cell proliferation and the induction of apoptosis. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of functional groups.

The N-(2-(diethylamino)ethyl) side chain itself is a frequent target for modification. Altering the alkyl groups on the terminal nitrogen or changing the length of the ethyl linker can impact the compound's basicity and steric profile, influencing its interaction with biological targets. For example, in the development of anti-inflammatory agents from (S)-ibuprofen, replacing the diethylamino group with other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) led to variations in anti-inflammatory and analgesic properties.

The following table presents hypothetical data illustrating how systematic substitutions on a hypothetical core structure, Aryl-N-(2-(diethylamino)ethyl)propanamide, could influence its biological activity, based on principles derived from related compound series.

CompoundAryl Substituent (R)PositionIC₅₀ (µM)Comment
1-H-50.2Unsubstituted reference compound.
2-Cl4- (para)25.8Electron-withdrawing group increases potency.
3-OCH₃4- (para)35.1Electron-donating group shows moderate activity.
4-OCH₃2- (ortho)15.5Positional isomerism significantly enhances potency. nih.gov
5-NO₂4- (para)10.3Strong electron-withdrawing group further improves activity.
6-C(CH₃)₃4- (para)65.7Bulky group decreases potency, likely due to steric hindrance. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov For N-(2-(diethylamino)ethyl)propanamide and its derivatives, the key pharmacophoric elements can be deduced from SAR studies. These features are crucial for molecular recognition at the target receptor or enzyme. nih.gov

The primary pharmacophoric features for this class of compounds generally include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propanamide group is a strong hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor (HBD): The amide nitrogen (N-H) serves as a hydrogen bond donor. nih.gov These two features are critical for anchoring the molecule within a binding site through hydrogen bonds.

Positive Ionizable Feature/Cationic Center: The tertiary amine of the diethylaminoethyl group has a pKa that typically ensures it is protonated at physiological pH (7.4). This resulting positive charge is often crucial for forming strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a biological target.

Hydrophobic Regions: The propyl group from the propanamide core and the two ethyl groups on the terminal nitrogen constitute significant hydrophobic regions. nih.gov These areas can engage in van der Waals or hydrophobic interactions with nonpolar pockets in the target protein, contributing to binding affinity.

The spatial relationship between these elements—the distances and angles between the HBA, HBD, cationic center, and hydrophobic zones—is paramount for proper alignment and effective binding. nih.gov

Influence of Molecular Configuration and Conformation on Activity

The three-dimensional structure of a molecule, encompassing its configuration and conformation, plays a pivotal role in its biological activity. longdom.org Stereochemistry can dictate how a molecule interacts with its biological target, which is typically a chiral environment like a protein or nucleic acid. nih.gov

Configuration: If the propanamide backbone contains a chiral center (e.g., through substitution at the alpha-carbon), the resulting enantiomers can exhibit dramatically different biological activities. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all. nih.gov This stereoselectivity is a fundamental principle in pharmacology, as different stereoisomers can have varying potencies, efficacies, and even different biological effects altogether. nih.govresearchgate.net For instance, studies on other chiral compounds have shown that stereochemistry can affect not only target binding but also metabolic pathways and cellular uptake. nih.gov

Conformation: Molecules are not static; they are flexible and can exist in various spatial arrangements or conformations due to rotation around single bonds. The N-(2-(diethylamino)ethyl)propanamide structure has several rotatable bonds, allowing it to adopt numerous conformations. However, it is widely accepted that a molecule typically binds to its receptor in a single, low-energy "bioactive conformation." The ability of a derivative to adopt and maintain this specific conformation influences its binding affinity and, consequently, its biological activity. For example, introducing rigid structural elements or bulky groups can restrict conformational freedom, potentially locking the molecule into a more or less active shape. The relative orientation of the cationic diethylamino group and the amide plane is often a critical conformational parameter.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design utilizes the knowledge of SAR, pharmacophores, and molecular conformation to create novel compounds with improved therapeutic profiles. nih.gov This approach moves beyond trial-and-error synthesis to a more targeted and efficient discovery process.

Pharmacophore-Based Design: Once a pharmacophore model is established, it can be used as a template to search virtual libraries for new molecules that match the required 3D arrangement of features, even if they have completely different chemical backbones (scaffold hopping). nih.gov Alternatively, existing lead compounds can be modified to better fit the pharmacophore model, enhancing their activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), computational tools like molecular docking can be used to simulate how different propanamide derivatives fit into the binding site. nih.gov This allows researchers to visualize key interactions and design new analogs with substituents that complement the binding pocket's shape and chemical environment, thereby increasing binding affinity and selectivity. chemrxiv.org For example, a designer could add a hydroxyl group to form a new hydrogen bond with a specific residue in the target protein.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activities. mdpi.com These models generate contour maps that visualize regions where modifications would likely increase or decrease potency, providing a clear guide for designing next-generation compounds. mdpi.com For example, a CoMFA map might indicate that adding a bulky, electropositive substituent at a particular position would be beneficial for activity. By synthesizing and testing compounds based on these predictions, the potency and specificity of the propanamide derivatives can be systematically enhanced.

In Vitro and Preclinical Mechanistic Pharmacological Evaluation of the Chemical Compound

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are crucial for elucidating the biological activity of a compound in a physiologically relevant context. nih.gov For Propanamide, N-(2-(diethylamino)ethyl)-, commonly known as Procainamide (B1213733), these assays have been instrumental in defining its pharmacological profile.

Cell Uptake and Retention Studies

Understanding the kinetics of cellular entry and persistence is fundamental to a drug's mechanism of action. Studies on the myocardial uptake of Procainamide in patients with ventricular tachycardia have shown that it equilibrates rapidly within the myocardium. nih.gov Coronary sinus concentrations of Procainamide reached equilibrium with arterial concentrations within 30 minutes of intravenous infusion, indicating a swift uptake by heart tissue. nih.gov However, peripheral venous concentrations lagged, suggesting that venous measurements may not accurately reflect myocardial concentrations during the initial phase of administration. nih.gov The myocardial uptake accounted for approximately 10% of the total administered dose after 50 minutes. nih.gov

While these in vivo data provide valuable insights into tissue accumulation, detailed in vitro studies quantifying the rate and mechanisms of cellular uptake and the subsequent retention of Procainamide in isolated cardiomyocytes or other relevant cell types are not extensively detailed in the reviewed literature. Such studies would typically involve incubating cultured cells with radiolabeled or fluorescently tagged Procainamide and measuring its intracellular concentration over time using techniques like liquid scintillation counting or fluorescence microscopy.

Enzyme and Receptor Assays in Cellular Systems

Cellular assays have been pivotal in identifying the molecular targets of Procainamide. Its primary mechanism of action involves the modulation of ion channels critical for cardiac electrophysiology. wikipedia.orgnih.govpatsnap.com

Ion Channel Assays: Procainamide is a well-established blocker of voltage-gated sodium channels. wikipedia.orgpatsnap.com In cellular systems, it has been shown to induce a rapid, voltage-dependent block of batrachotoxin (B49) (BTX)-activated sodium channels in cardiomyocytes. wikipedia.org This block can occur from both the intracellular and extracellular sides of the channel, although the intracellular block is more potent. wikipedia.org The charged and hydrophilic nature of the Procainamide molecule suggests its action is primarily from the internal side of the cell membrane, where it blocks open, voltage-dependent channels. wikipedia.org

In addition to its effects on sodium channels, Procainamide also inhibits the IKr rectifier potassium current. wikipedia.org This dual action on both sodium and potassium channels is a hallmark of Class Ia antiarrhythmic agents. youtube.com

Enzyme Assays: While not a primary target, Procainamide has been shown to inhibit DNA methyltransferase in a human T cell line, an action that may be related to some of its side effects. drugbank.com

Below is a table summarizing the key molecular targets of Procainamide as identified in cellular assays.

TargetAssay TypeEffectReference
Voltage-gated sodium channels (Nav1.5)Electrophysiology (patch clamp)Blockade wikipedia.orgpatsnap.com
IKr rectifier potassium channelsElectrophysiology (patch clamp)Inhibition wikipedia.org
Muscarinic acetylcholine (B1216132) M3 receptorRadioligand binding assayAntagonism wikipedia.orgnih.gov
DNA (cytosine-5)-methyltransferase 1Enzyme activity assayInhibition drugbank.com

Target Specificity and Selectivity Assessments

The therapeutic efficacy and safety of a drug are critically dependent on its specificity and selectivity for its intended targets. For Procainamide, its primary therapeutic action is derived from its effects on cardiac ion channels.

Procainamide exhibits a degree of selectivity for cardiac sodium channels (specifically the Nav1.5 subunit) and the IKr potassium channels. wikipedia.orgderangedphysiology.com Its action as a Class Ia antiarrhythmic is defined by this dual blockade. youtube.com The block of sodium channels is state-dependent, with a higher affinity for open and inactivated channels, which is a characteristic that contributes to its efficacy in suppressing arrhythmias. nih.govpnas.org

In comparison to its active metabolite, N-acetylprocainamide (NAPA), Procainamide shows a different selectivity profile. While both compounds block potassium channels, Procainamide has a more potent effect on sodium channels. nih.govscielo.br Studies in guinea pig papillary muscle have shown that Procainamide has stronger effects on both the maximum upstroke velocity (Vmax), indicative of sodium channel block, and the half-decay time (HDT) of the action potential, reflecting potassium channel block, compared to NAPA. scielo.br

Furthermore, binding studies have indicated that Procainamide has a higher affinity for cardiac muscarinic receptors than NAPA, suggesting a greater vagolytic effect. nih.gov While Procainamide is considered a selective muscarinic M3 receptor antagonist, its affinity for other muscarinic receptor subtypes and other G-protein coupled receptors has not been as extensively characterized in the reviewed literature. wikipedia.org

Mechanistic Studies in Relevant Animal Models (Excluding Clinical Efficacy and Toxicity)

Animal models are indispensable for understanding the in vivo pharmacology of a compound and how its cellular actions translate to physiological effects.

Biodistribution and Target Accumulation Studies (e.g., Melanin-targeting in melanoma models)

Despite a thorough review of the scientific literature, no studies were identified that specifically investigated the biodistribution of Propanamide, N-(2-(diethylamino)ethyl)- or its potential for accumulation in melanin-rich tissues in melanoma animal models. The research on Procainamide has predominantly focused on its cardiovascular effects. Therefore, there is no available data to support or refute its use as a melanin-targeting agent.

Evaluation of In Vivo Biological Responses Related to Mechanism of Action

The in vivo biological responses to Procainamide are a direct consequence of its ion channel blocking properties observed in vitro.

Electrophysiological Effects: In animal models, such as dogs and guinea pigs, Procainamide has been shown to slow conduction velocity and increase the refractory period of cardiac tissue. nih.govnih.govnih.gov In a canine model of sustained atrial fibrillation, intravenous Procainamide reduced the frequency of focal discharges in the thoracic veins and the left atrium, which are key drivers of the arrhythmia. nih.gov

Studies using guinea pig papillary muscle have demonstrated that Procainamide decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, consistent with its sodium channel blocking activity. nih.gov It also prolongs the action potential duration, a result of its potassium channel inhibition. nih.gov

Effects on Cardiac Rhythm: In animal models of ventricular arrhythmias, Procainamide has been shown to terminate tachycardias. vcahospitals.com Its ability to suppress premature ventricular contractions and other arrhythmias is a direct result of its effects on myocardial excitability and conduction. vcahospitals.com

The following table summarizes the key in vivo biological responses of Procainamide related to its mechanism of action.

Animal ModelBiological ResponseMechanism of ActionReference
Canine model of atrial fibrillationReduced frequency of focal dischargesSodium and potassium channel blockade nih.gov
Guinea pig papillary muscleDecreased Vmax of action potentialSodium channel blockade nih.gov
Guinea pig papillary muscleProlonged action potential durationPotassium channel blockade nih.gov
Canine modelSlowed conduction velocity, increased refractory periodSodium and potassium channel blockade nih.gov

Development of PET and SPECT Probes for Mechanistic Imaging

The structural backbone of Propanamide, N-(2-(diethylamino)ethyl)- and its benzamide (B126) analogues has been instrumental in the development of radiolabeled probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging agents are primarily designed to target melanin, making them highly valuable for the detection and staging of malignant melanoma. nih.govnih.gov The core structure allows for the incorporation of various radioisotopes, leading to tracers with favorable pharmacokinetic and imaging properties. nih.govnih.gov

Research has focused on modifying the benzamide and nicotinamide (B372718) structures to enhance tumor uptake, improve clearance from non-target tissues, and facilitate efficient radiolabeling. nih.govnih.gov Derivatives have been labeled with positron emitters like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) for PET imaging, and gamma emitters such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) for SPECT imaging. nih.govnih.govnih.gov These preclinical studies demonstrate the platform's versatility in creating agents for molecular imaging. nih.gov

¹⁸F-Labeled PET Probes

Fluorine-18 is a widely used radionuclide for PET imaging due to its favorable physical properties. mdpi.com Several ¹⁸F-labeled probes based on the N-(2-(diethylamino)ethyl)amide scaffold have been developed and evaluated for melanoma imaging.

One prominent example is [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide (also known as [¹⁸F]2 or ¹⁸F-MEL050). nih.govresearchgate.net Preclinical studies have shown that this tracer exhibits high uptake in melanoma tumors and is cleared rapidly from the body, primarily through renal excretion. nih.gov This combination of high tumor-to-body contrast and fast clearance suggests its potential for producing high-quality diagnostic images. nih.govresearchgate.net

Another significant probe is N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA). nih.gov In vitro studies confirmed high uptake of [¹⁸F]-DAFBA in B16F1 melanoma cells. nih.gov Subsequent in vivo biodistribution studies in melanoma-bearing mice demonstrated rapid and sustained radioactivity uptake in the tumor, reaching a plateau within 30 minutes post-injection. nih.gov The probe showed excellent clearance from blood and normal tissues, resulting in high tumor-to-tissue ratios, and its low uptake in bone indicated high resistance to in vivo defluorination. nih.gov

A third derivative, [¹⁸F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide ([¹⁸F]FPBZA), was also developed as a promising PET probe for imaging both primary and metastatic melanoma. researchgate.net

Compound NameTargetKey Preclinical FindingsReference
[¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamideMelanomaDisplayed high tumor uptake with rapid body clearance, predominantly via renal excretion. nih.gov
N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA)MelanomaShowed high, sustained tumor uptake (%ID/g of 7.00 ± 2.76 at 60 min) and high tumor-to-tissue ratios (e.g., tumor-to-muscle ratio of 32.91 ± 6.11 at 180 min). nih.gov
[¹⁸F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide ([¹⁸F]FPBZA)MelanomaDeveloped as a promising probe for primary and metastatic melanoma via a one-step radiofluorination process. researchgate.net
Tissue60 min120 min180 min
Blood0.68 ± 0.210.27 ± 0.050.13 ± 0.03
Liver1.49 ± 0.301.14 ± 0.170.92 ± 0.23
Lungs0.45 ± 0.100.31 ± 0.050.27 ± 0.06
Spleen0.54 ± 0.120.44 ± 0.150.40 ± 0.10
Muscle0.24 ± 0.070.20 ± 0.040.18 ± 0.03
Bone0.91 ± 0.270.57 ± 0.320.17 ± 0.05
Tumor7.00 ± 2.766.57 ± 1.665.80 ± 0.98

Data sourced from Garg et al. (2009). nih.gov

Other Radiometal-Labeled PET and SPECT Probes

Beyond ¹⁸F, other radioisotopes have been chelated to N-(2-(diethylamino)ethyl)benzamide derivatives for imaging.

A novel Gallium-68 labeled benzamide, ⁶⁸Ga-SCN-NOTA-BZA , was synthesized and evaluated as a potential PET agent for malignant melanoma. nih.gov The radiotracer was produced in good radiochemical yields (80% decay-corrected) and showed selective uptake in B16F10 melanoma tumors in mice. nih.gov Micro-PET studies confirmed this selective tumor accumulation, and the tracer was observed to clear via renal excretion without undergoing metabolism. nih.gov

For SPECT imaging, a series of radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide have been investigated. nih.gov The initial compound, [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA), demonstrated high melanoma uptake. nih.gov Further structural modifications led to the development of analogs with improved pharmacological properties. nih.gov For instance, compounds 5e and 5l were identified as good candidates for scintigraphic imaging due to their rapid clearance from non-target organs, which allows for high-contrast images to be acquired shortly after administration. nih.gov In contrast, the quinoline (B57606) derivative 5h and the quinoxaline (B1680401) derivative 5k showed the highest and most sustained tumor uptake, making them promising agents for radionuclide therapy. nih.gov

Compound NameIsotopeModalityKey Preclinical FindingsReference
⁶⁸Ga-SCN-NOTA-BZA⁶⁸GaPETSelective uptake in melanoma tumors; cleared via renal excretion without metabolism. nih.gov
[¹²⁵I]BZA and analogs (5e, 5h, 5k, 5l)¹²⁵ISPECTAnalogs 5e and 5l showed rapid clearance, good for imaging. Analogs 5h and 5k showed high, prolonged tumor uptake, promising for therapy. nih.gov

Computational Chemistry and in Silico Modeling for Propanamide, N 2 Diethylamino Ethyl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Propanamide, N-(2-(diethylamino)ethyl)-, docking simulations are primarily employed to understand its interaction with key biological targets, such as voltage-gated sodium and potassium channels, which are crucial to its antiarrhythmic activity. nih.govwikipedia.orgdrugbank.com

These simulations place the Propanamide, N-(2-(diethylamino)ethyl)- molecule into the binding site of a target protein whose three-dimensional structure is known. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal critical information, including:

Binding Mode: The precise orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. biorxiv.org

Binding Affinity: A predicted binding energy that helps in ranking potential drug candidates.

For Propanamide, N-(2-(diethylamino)ethyl)-, docking studies have been instrumental in exploring its binding to the pore-forming α-subunit of cardiac sodium channels (e.g., hNav1.5). biorxiv.org These studies help to explain its function as a channel blocker, showing how its charged diethylamino group and aromatic ring interact with residues within the channel pore to stabilize the blocked state. nih.govwikipedia.org

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of Propanamide, N-(2-(diethylamino)ethyl)- with a Voltage-Gated Sodium Channel.
ParameterDescriptionIllustrative Value
Binding Affinity (kcal/mol)Estimated free energy of binding. More negative values indicate stronger binding.-8.5
Key Interacting ResiduesAmino acids in the target protein forming significant bonds with the ligand.Phe1760, Tyr1767
Interaction TypesTypes of non-covalent bonds formed between the ligand and the protein.π-π stacking, Cation-π, Hydrogen bond
RMSD (Å)Root-mean-square deviation of the docked pose from a known reference pose.1.2 Å

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that occur in both the ligand and the protein during the binding process. researchgate.net

An MD simulation begins with the docked complex of Propanamide, N-(2-(diethylamino)ethyl)- and its target protein. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a series of small time steps. Such simulations, often run for nanoseconds to microseconds, can:

Validate the stability of the binding pose obtained from docking.

Reveal conformational changes in the protein upon ligand binding.

Identify stable water molecules that may mediate ligand-protein interactions.

Allow for the calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

For Propanamide, N-(2-(diethylamino)ethyl)-, MD simulations can elucidate how the molecule accesses its binding site within the ion channel and how its presence affects the channel's gating dynamics. biorxiv.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Propanamide, N-(2-(diethylamino)ethyl)-Protein Complex.
ParameterDescriptionTypical Value/Setting
Force FieldSet of parameters to calculate potential energy of the system.AMBER, CHARMM, GROMOS
Simulation TimeTotal duration of the simulation.100 - 500 nanoseconds (ns)
EnsembleStatistical ensemble used (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
TemperatureSimulation temperature to mimic physiological conditions.310 K
Solvent ModelModel used to represent water molecules.TIP3P, SPC/E

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is widely used to optimize the geometry of molecules like Propanamide, N-(2-(diethylamino)ethyl)- and to compute a variety of its properties. In one study, DFT calculations using the ωB97XD functional and a 6-311++G(2d,p) basis set were performed to understand the noncovalent interactions in charge-transfer complexes of the compound. The computed interaction energies and Gibbs free energies supported experimental findings. Another study used the B3LYP functional with a 6-311G(d,p) basis set to determine the electronic and geometric properties of a procainamide-tetraphenylborate complex.

Table 3: DFT-Calculated Interaction Energies (ΔIE) for Propanamide, N-(2-(diethylamino)ethyl)- (PA) Complexes in Acetonitrile.
ComplexInteraction Energy (ΔIE) (kJ mol−1)Gibbs Free Energy (ΔG) (kJ mol−1)
PA-Chloranilic Acid-64.21-7.70
PA-DDQ-61.40-3.03

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Propanamide, N-(2-(diethylamino)ethyl)-, analysis of the frontier orbitals helps to understand its electronic transitions and reactivity. For instance, the HOMO-LUMO energy gap for a procainamide-tetraphenylborate complex was calculated to be approximately 3.2 eV, indicating that the compound is stable.

Table 4: Frontier Molecular Orbital Energies and Energy Gap of a Propanamide, N-(2-(diethylamino)ethyl)- Complex.
ParameterDescriptionValue (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.612
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.430
Energy Gap (ΔE)Difference between ELUMO and EHOMO3.182

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which helps in understanding intramolecular stability and interactions. For Propanamide, N-(2-(diethylamino)ethyl)-, NBO analysis could be used to quantify the nature of the amide bond and the interactions between the aromatic ring and the diethylaminoethyl side chain.

Non-Linear Optics (NLO) analysis investigates the interaction of materials with high-intensity light, leading to phenomena like frequency doubling (second-harmonic generation). americanpharmaceuticalreview.com Computational NLO studies can predict properties like polarizability and hyperpolarizability. While not a primary area of investigation for an antiarrhythmic drug, NLO analysis of Propanamide, N-(2-(diethylamino)ethyl)- could reveal its potential for applications in optical materials, based on its molecular structure featuring donor (amino group) and acceptor (carbonyl group) moieties connected by a π-conjugated system. rsc.orgnih.gov

Homology Modeling for Novel Target Identification

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a predictive model. This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves:

Identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein.

Aligning the target sequence with the template sequence.

Building a 3D model of the target based on the template's structure.

Refining and validating the model to ensure its quality.

In the research of Propanamide, N-(2-(diethylamino)ethyl)-, if the compound were to be investigated against novel or mutated protein targets for which no crystal structure exists (e.g., specific subtypes or mutated forms of ion channels), homology modeling would be the essential first step. nih.govbiorxiv.orgnih.gov Once a reliable model of the target is built, it can be used for molecular docking and MD simulations to explore the potential binding of Propanamide, N-(2-(diethylamino)ethyl)- and guide the design of new, more specific therapeutic agents. biorxiv.org

Computational Approaches in Designing Research Probes

The design and optimization of selective research probes derived from the scaffold of Propanamide, N-(2-(diethylamino)ethyl)- are increasingly reliant on computational chemistry and in silico modeling. These approaches provide deep molecular-level insights that guide the rational design of novel molecules with desired properties, accelerating the development process while reducing the need for extensive empirical screening. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are pivotal in elucidating the structural requirements for target interaction and selectivity.

In silico tools are instrumental in predicting the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel analogs. By modeling derivatives of the Propanamide, N-(2-(diethylamino)ethyl)- core, researchers can prioritize the synthesis of compounds with a higher probability of success as research probes. For instance, computational methods can predict parameters like lipophilicity (logP), aqueous solubility, and potential for crossing biological membranes, which are critical for the utility of a chemical probe.

Molecular docking simulations are employed to visualize and evaluate the binding of Propanamide, N-(2-(diethylamino)ethyl)- analogs to the active site of a target protein. nih.gov This technique allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern molecular recognition. By understanding these interactions, modifications can be introduced to the parent structure to enhance binding potency and specificity. For example, a study on structurally related diethylamino-containing compounds utilized molecular docking to identify crucial hydrogen bonds and π-interactions, guiding the design of more potent agents. nih.gov

Pharmacophore modeling is another powerful tool in the design of research probes. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of Propanamide, N-(2-(diethylamino)ethyl)-, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), and a positive ionizable feature (the tertiary amine). This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are likely to bind to the same target.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of Propanamide, N-(2-(diethylamino)ethyl)-, QSAR models can be developed using calculated molecular descriptors, such as electronic, steric, and lipophilicity parameters. nih.govscielo.br These models can then predict the activity of unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing. A study on the related procainamide (B1213733) structure highlighted the importance of steric and electronic parameters in modulating biological effects, a principle that is directly applicable to the design of probes based on Propanamide, N-(2-(diethylamino)ethyl)-. scielo.br

The integration of these computational approaches provides a robust framework for the rational design of research probes based on the Propanamide, N-(2-(diethylamino)ethyl)- scaffold. By leveraging the predictive power of in silico modeling, researchers can explore a vast chemical space efficiently, leading to the development of highly selective and potent chemical tools for biological investigation.

Biotransformation and Metabolic Pathways Research of Propanamide, N 2 Diethylamino Ethyl

Identification of Major Metabolites and Their Chemical Structures

The biotransformation of procainamide (B1213733) results in several key metabolites through processes such as acetylation, oxidation, and dealkylation. One of the primary metabolic routes is the acetylation of the aromatic primary amine group to form N-acetylprocainamide (NAPA), a pharmacologically active metabolite. nih.govderangedphysiology.com

Further metabolic modifications occur on both the parent compound and its acetylated form. These include N-oxidation of the aromatic amine, N-oxidation of the tertiary aliphatic amine, and de-ethylation of the diethylamino group. Thirteen urinary metabolites have been identified in humans and mice, stemming from oxidations dependent on P450 and flavin-containing monooxygenase (FMO) enzymes, as well as acylation reactions. nih.gov

Key metabolites identified in blood and urine samples include N-acetylprocainamide, desethylprocainamide (B1207893), N-acetyl-desethylprocainamide, p-aminobenzoic acid, and nitroprocainamide. nih.gov Another significant metabolite is procainamide hydroxylamine (B1172632) (PAHA), produced via N-hydroxylation of the primary aromatic amine. nih.govchinayyhg.com This reactive metabolite, along with its further oxidation product, nitrosoprocainamide, is formed in the liver. chinayyhg.comresearchgate.net

Below is a table summarizing the major metabolites of Propanamide, N-(2-(diethylamino)ethyl)-.

Metabolite NameAbbreviationMetabolic Pathway
N-acetylprocainamideNAPAAcetylation
DesethylprocainamideN-de-ethylation
N-acetyl-desethylprocainamideN-de-ethylation, Acetylation
Procainamide N-oxideN-oxidation (tertiary amine)
Procainamide HydroxylaminePAHAN-hydroxylation (aromatic amine)
NitrosoprocainamideN-oxidation (aromatic amine)
NitroprocainamideN-oxidation (aromatic amine)
p-aminobenzoic acidPABAHydrolysis

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450-mediated N-oxidation, demethylation)

The biotransformation of procainamide is mediated by several enzyme systems. The acetylation of procainamide to N-acetylprocainamide (NAPA) is catalyzed by N-acetyltransferase. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes plays a major role in the oxidative metabolism of the compound. nih.gov Specifically, CYP2D6 has been identified as the primary isozyme responsible for both the N-hydroxylation of the aromatic amine to form the reactive metabolite procainamide hydroxylamine and for the aliphatic de-ethylation of the side chain. nih.govnih.govdrugbank.com In vitro studies using a panel of recombinant human P450s confirmed that CYP2D6 is the most active in primary amine oxidation, with some contribution from CYP1A1. nih.gov

In addition to CYP enzymes, flavin-containing monooxygenases (FMOs) are involved in the N-oxidation of the tertiary amine in the diethylaminoethyl side chain. nih.gov In humans, N-oxidation mediated by FMO1 and FMO3 is a major metabolic route, leading to the formation of procainamide N-oxide. nih.gov In vitro experiments with recombinant human FMOs showed that both FMO1 and FMO3 were responsible for generating this metabolite. nih.gov

The table below outlines the key enzyme systems and their roles in procainamide metabolism.

Enzyme SystemSpecific Isozyme(s)Metabolic ReactionResulting Metabolite(s)
N-acetyltransferaseNAT (polymorphic)AcetylationN-acetylprocainamide (NAPA)
Cytochrome P450CYP2D6, CYP1A1N-hydroxylation (aromatic amine)Procainamide Hydroxylamine (PAHA)
Cytochrome P450CYP2D6N-de-ethylationDesethylprocainamide
Cytochrome P450CYP2D6N-oxidation (aromatic amine)Nitroprocainamide
Flavin-containing monooxygenaseFMO1, FMO3N-oxidation (tertiary amine)Procainamide N-oxide

Influence of Chemical Structure on Metabolic Stability

The primary aromatic amine undergoes extensive acetylation, a major metabolic pathway that leads to N-acetylprocainamide (NAPA). nih.gov The stability of the compound is significantly altered by this acetylation. For instance, the covalent binding of N-acetylprocainamide to hepatic microsomal proteins in vitro was found to be 90% less than that of the parent procainamide, suggesting that acetylation is a detoxification pathway that increases metabolic stability by reducing the formation of reactive species from the aromatic amine group. nih.gov

The tertiary N,N-diethylamino group is subject to oxidative N-dealkylation, where the ethyl groups are removed sequentially. nih.govnih.gov This process, mediated primarily by CYP2D6, leads to desethylprocainamide and subsequently, after further dealkylation, a primary amine metabolite. nih.govnih.gov The presence of these alkyl groups provides a site for oxidative metabolism that contributes to the clearance of the drug. nih.gov The linker region between the amide and the tertiary amine can also be a site of metabolism, and modifications to this linker can impact metabolic stability. nih.gov

Role of Biotransformation in Modulating In Vivo Activity

Biotransformation plays a critical role in modulating the in vivo activity and toxicity of procainamide. The conversion of procainamide to its various metabolites can lead to compounds with altered pharmacological activity or increased reactivity.

The N-hydroxylation of the aromatic amine by CYP2D6 produces procainamide hydroxylamine (PAHA), which can be further oxidized to nitrosoprocainamide. nih.govchinayyhg.com These metabolites are chemically reactive and can covalently bind to cellular macromolecules, such as proteins. chinayyhg.comnih.gov It has been proposed that these reactive species are involved in the mechanism of drug-induced toxicities. chinayyhg.comresearchgate.net For example, the formation of these reactive metabolites by neutrophils and monocytes has been suggested as a potential mechanism for procainamide-induced agranulocytosis and lupus, respectively. chinayyhg.com The generation of reactive metabolites in the liver is a key bioactivation step capable of producing cellular interactions. nih.gov

Application of Microbial Biotransformation for Metabolite Synthesis

The synthesis of drug metabolites is essential for definitive structural identification, preclinical safety testing, and clinical studies. nih.gov While chemical synthesis can be complex and time-consuming, microbial biotransformation offers a valuable alternative for producing these compounds. nih.govdntb.gov.ua This technique utilizes whole-cell biocatalysis by microorganisms such as fungi and bacteria to perform specific chemical alterations on a parent drug molecule. dntb.gov.ua

The process typically involves a workflow that begins with screening a diverse range of microbial strains to identify those capable of producing the desired metabolites. nih.gov Once suitable strains are identified, the process is scaled up to generate sufficient quantities of the metabolite for further analysis and testing. nih.gov Microorganisms possess a wide array of enzymes, including cytochrome P450 monooxygenases, that can mimic the metabolic pathways found in mammals, such as hydroxylation and glucuronidation. nih.govdntb.gov.ua

This methodology provides a cost-effective and environmentally friendly approach to generate metabolites that are often difficult to synthesize chemically. dntb.gov.ua For a compound like procainamide with numerous metabolites, microbial biotransformation could be employed to selectively produce specific oxidized or acetylated derivatives, facilitating detailed toxicological assessments and a deeper understanding of its metabolic profile. nih.govdntb.gov.ua

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Undiscovered Biological Activities and Target Spaces

The future of "Propanamide, N-(2-(diethylamino)ethyl)-" research is intrinsically linked to the systematic exploration of its biological activities. While analogous structures containing the propanamide scaffold have shown potential in areas like inflammation and pain management, the specific bio-activity of this compound is yet to be determined. A crucial first step involves high-throughput screening against a diverse array of biological targets. This could unveil novel interactions with receptors, enzymes, and ion channels, thereby opening up new avenues for therapeutic development.

Initial research on related compounds, such as propanamide-sulfonamide conjugates, has indicated potential dual inhibitory effects on enzymes like urease and cyclooxygenase-2 (COX-2). nih.gov This suggests that derivatives of "Propanamide, N-(2-(diethylamino)ethyl)-" might also possess inhibitory capacities against various enzymatic targets. Future investigations should therefore focus on broad-spectrum enzymatic assays to identify potential inhibitory activities.

Furthermore, the exploration of its effects on cellular signaling pathways is paramount. Studies on structurally similar molecules, for instance, have pointed towards interactions with pathways involved in cell proliferation and apoptosis. nih.gov Investigating the impact of "Propanamide, N-(2-(diethylamino)ethyl)-" on key signaling cascades could reveal its potential in oncology or immunology.

Development of Advanced Analytical Techniques for Characterization of Complex Derivatives

As research progresses towards synthesizing more complex derivatives of "Propanamide, N-(2-(diethylamino)ethyl)-", the need for advanced analytical techniques for their characterization becomes critical. Standard methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry provide foundational structural information. However, for intricate derivatives, more sophisticated approaches will be necessary to fully elucidate their three-dimensional structures and dynamic behaviors.

The use of liquid chromatography-high resolution mass spectrometry (LC-HRMS) offers enhanced selectivity and sensitivity for detecting and quantifying trace-level impurities and degradation products, which is vital for pharmaceutical development. nih.gov Techniques like two-dimensional NMR spectroscopy will be instrumental in unambiguously assigning the complex structural features of novel derivatives. For solid-state characterization, X-ray crystallography will be indispensable for determining the precise atomic arrangement, which can provide critical insights into structure-activity relationships.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a holistic understanding of the biological effects of "Propanamide, N-(2-(diethylamino)ethyl)-" and its derivatives, the integration of multi-omics data is essential. This approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular perturbations induced by the compound within a biological system. mdpi.com

For instance, transcriptomic analysis can identify genes whose expression is altered upon treatment, offering clues about the pathways being modulated. mdpi.com Proteomics can then validate these findings at the protein level and identify post-translational modifications that may be affected. Metabolomics, the study of small molecule profiles, can reveal changes in metabolic pathways, providing a functional readout of the compound's cellular impact. By integrating these datasets, researchers can construct detailed mechanistic models of how these propanamide derivatives exert their biological effects.

Design of Novel Propanamide-Based Research Tools for Biological Investigations

Beyond its direct therapeutic potential, "Propanamide, N-(2-(diethylamino)ethyl)-" can serve as a scaffold for the design of novel research tools. By conjugating it with fluorescent dyes, biotin, or photoaffinity labels, researchers can create chemical probes to visualize and identify its cellular targets. These tools would be invaluable for target validation and for dissecting the biological pathways in which the compound is involved.

For example, a fluorescently labeled derivative could be used in cellular imaging studies to determine its subcellular localization. A biotinylated version could be employed in pull-down assays to isolate its binding partners, which can then be identified by mass spectrometry. Such research tools are fundamental for advancing our understanding of the compound's mechanism of action at a molecular level.

Methodological Advancements in Computational Modeling for Predictive Research

Computational modeling and in silico studies are poised to play a transformative role in accelerating research on "Propanamide, N-(2-(diethylamino)ethyl)-" derivatives. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures, thereby guiding synthetic efforts towards more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Propanamide, N-(2-(diethylamino)ethyl)-, and how can researchers mitigate side reactions?

  • Methodological Answer : The compound can be synthesized via condensation reactions between a carboxylic acid derivative (e.g., activated ester) and 2-(diethylamino)ethylamine. Key intermediates, such as those described in patent processes , involve protecting-group strategies to prevent unwanted nucleophilic substitutions. To minimize side reactions (e.g., over-alkylation), use controlled stoichiometry, low temperatures (0–5°C), and anhydrous solvents like dichloromethane. Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) improves yield (>75%) and purity (>95%).

Q. What analytical techniques are most reliable for characterizing Propanamide, N-(2-(diethylamino)ethyl)-?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min; retention time ~8.2 min .
  • NMR : Key signals include δ 1.02 (t, 6H, –N(CH₂CH₃)₂), δ 2.55 (q, 4H, –N(CH₂CH₃)₂), and δ 3.45 (m, 2H, –CH₂NH–) .
  • MS (ESI+) : Expected m/z 229.2 [M+H]⁺. Cross-validate with IR for amide C=O stretch (~1650 cm⁻¹) .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffered saline .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C under nitrogen to prevent degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for Propanamide derivatives, and how can researchers validate them?

  • Methodological Answer : Structural analogs (e.g., Darapladib) inhibit enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2) . To validate mechanisms:

Perform in vitro enzyme inhibition assays (IC₅₀ determination) using recombinant Lp-PLA2.

Use molecular docking (e.g., AutoDock Vina) to model interactions between the compound’s diethylamino group and the enzyme’s active site .

Confirm cellular activity via fluorescence-based assays (e.g., monitoring arachidonic acid release) .

Q. How should researchers address discrepancies in bioactivity data across different studies?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay conditions.

  • Step 1 : Reanalyze compound purity via LC-MS to rule out degradants.
  • Step 2 : Standardize assay protocols (e.g., cell line selection, incubation time). For example, use HEK293 cells overexpressing the target receptor for consistency .
  • Step 3 : Compare logP values (calculated vs. experimental) to assess batch-to-batch variability in hydrophobicity .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Prepare PEGylated nanoparticles (size: 100–150 nm) to improve aqueous dispersion and prolong circulation time.
  • Prodrug Design : Introduce a hydrolyzable ester group at the amide nitrogen to increase membrane permeability .
  • Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models .

Q. How can molecular docking studies guide the design of Propanamide derivatives with higher selectivity?

  • Methodological Answer :

Target Preparation : Download the target protein’s crystal structure (e.g., from PDB). Remove water molecules and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.

Docking Parameters : Use a grid box covering the active site (20 ų). Rank results by binding energy (ΔG ≤ –8 kcal/mol indicates strong binding) .

  • Example : Modifying the diethylamino group to a pyrrolidine ring improved selectivity for serotonin receptors in a related study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.